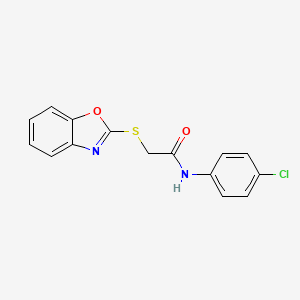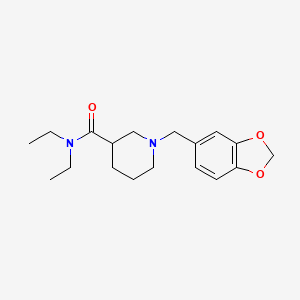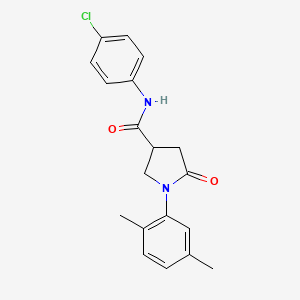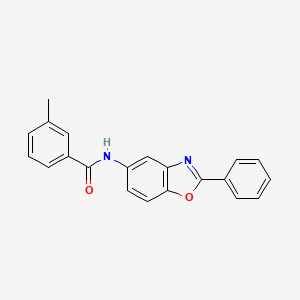
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known for its ability to selectively inhibit certain enzymes and receptors, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride involves the selective inhibition of certain enzymes and receptors. The compound has been shown to selectively inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. It has also been shown to selectively inhibit certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride are dependent on the specific enzymes and receptors that it selectively inhibits. The compound has been shown to have anti-proliferative effects on certain cancer cells, and has been studied for its potential applications in the treatment of cancer. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to selectively inhibit certain receptors involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride in lab experiments is its ability to selectively inhibit certain enzymes and receptors, allowing for the study of specific cell signaling pathways and molecular mechanisms. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride. One direction is the continued study of the compound's potential applications in the treatment of cancer and neurological disorders. Another direction is the development of more selective and potent derivatives of the compound, which may have improved efficacy and reduced toxicity. Additionally, the compound may be studied for its potential applications in other areas of medicinal chemistry, such as the development of novel antibiotics or antiviral agents.
Synthesemethoden
The synthesis of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride involves the reaction of 6-methylpyrimidin-4-amine with 4-pyrrolidin-1-ylbenzaldehyde in the presence of a reducing agent and a catalyst. The resulting intermediate is then reacted with hydrochloric acid to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to selectively inhibit certain enzymes and receptors, making it a promising candidate for drug development. It has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4.ClH/c1-12-10-15(17-11-16-12)18-13-4-6-14(7-5-13)19-8-2-3-9-19;/h4-7,10-11H,2-3,8-9H2,1H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNJNVCLXFSVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=C(C=C2)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)

![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)

![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)


![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)

![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)

![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)